3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-12(2,3)10(16)13-5-4-8(6-13)14-9(15)7-18-11(14)17/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGSJDQGACAMCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(C1)N2C(=O)CSC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step reactions. One common method includes the reaction of thiazolidine-2,4-dione with a suitable pyrrolidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as green chemistry approaches, including the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, making it a valuable tool in biological research.
Medicine: It has potential therapeutic applications due to its biological properties, including antimicrobial and antioxidant activities.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine-2,4-dione core is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to glucose and lipid metabolism. This activation improves insulin sensitivity and exerts hypoglycemic effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Classical TZDs: Pioglitazone and Rosiglitazone
- Structural Differences: Classical TZDs feature arylalkyl substituents at the 5-position (e.g., pioglitazone’s benzyl group), whereas the target compound substitutes the 3-position with a pyrrolidine-dimethylpropanoyl moiety.
- Biological Activity : Pioglitazone and rosiglitazone are potent PPAR-γ agonists, improving insulin sensitivity but associated with adverse effects like weight gain and edema. The target compound’s 3-substitution may alter PPAR-γ selectivity or activate alternative pathways, though specific data are pending .
3-Substituted TZDs with Antimicrobial Activity
- Compound 95 [3-(2-amino-5-nitrophenyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione]: Exhibits antitubercular activity (MIC: 1.56 µg/mL against Mycobacterium tuberculosis), attributed to its 5-methoxybenzylidene and 3-aminonitrophenyl groups. The target compound lacks a 5-substituent, suggesting divergent biological targets .
- Compound 96 [3-tert-butyl-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione]: Demonstrates moderate antitubercular activity (MIC: 3.12 µg/mL). Its 3-tert-butyl group highlights the role of steric hindrance in modulating activity, a feature shared with the dimethylpropanoyl group in the target compound .
Fluorinated Analogues
- 3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione: This fluorinated derivative (CAS: 1798513-39-9) shares a pyrrolidine-thiazolidinedione backbone but incorporates a 2-fluorophenylpropanoyl group.
MK-6892 (HCAR2 Agonist)
- Its success as a potent HCAR2 agonist with reduced flushing side effects underscores the importance of bulky substituents in optimizing receptor interactions—a principle applicable to the target compound’s design .
Comparative Data Table
Research Findings and Implications
- Antidiabetic Potential: While classical TZDs target PPAR-γ, the target compound’s 3-substitution may reduce classical side effects or engage alternative pathways. For instance, compound ad22 (a 5-benzylidene-TZD derivative) showed superior antidiabetic activity to rosiglitazone in streptozotocin-induced diabetic rats, suggesting that substituent position and type critically influence efficacy .
- Antimicrobial Activity: The absence of a 5-substituent in the target compound may limit antitubercular activity compared to compounds 94–96, but its pyrrolidine-dimethylpropanoyl group could confer unique interactions with bacterial targets .
- Synthetic Accessibility: The synthesis of 3-substituted TZDs, as described for 5-ylidene-3-(1-aryl-pyrrolidine-2,5-dione)-2-thioxo-4-thiazolidinones, involves straightforward condensation reactions, suggesting feasible scalability for the target compound .
Biological Activity
3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a compound of interest due to its potential biological activities, particularly in the context of diabetes management and metabolic regulation. This compound belongs to the thiazolidinedione class, which is known for its role as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists. This article explores the biological activity of this compound through various studies and findings.
Thiazolidinediones (TZDs) like the compound primarily exert their biological effects by activating PPAR-γ. This receptor plays a crucial role in regulating glucose and lipid metabolism, influencing insulin sensitivity, and modulating inflammation. Activation of PPAR-γ leads to:
- Increased insulin sensitivity : Enhancing glucose uptake in adipose tissue and muscle.
- Regulation of lipid metabolism : Promoting fatty acid storage and glucose metabolism.
- Anti-inflammatory effects : Reducing pro-inflammatory cytokine production.
Research Findings
Recent studies have highlighted the biological activity of this compound in various contexts:
-
Antidiabetic Activity :
- A study demonstrated that derivatives of thiazolidinediones exhibited significant hypoglycemic effects when compared to standard treatments like pioglitazone. The compound showed promising results in reducing blood glucose levels in dexamethasone-induced diabetic rat models .
- In vitro assays indicated that the compound enhances glucose uptake in muscle cells (C2C12 myoblasts), showcasing its potential for antidiabetic applications .
- Molecular Docking Studies :
-
ADMET Profile :
- The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile analysis revealed that the compound meets several drug-like criteria according to Lipinski's Rule of Five. It demonstrated good human intestinal absorption and favorable blood-brain barrier permeability while showing non-carcinogenic properties .
Case Studies
Several case studies have explored the therapeutic implications of thiazolidinedione derivatives:
- Case Study 1 : A clinical trial involving patients with type 2 diabetes showed that treatment with thiazolidinedione derivatives led to significant improvements in glycemic control and lipid profiles compared to placebo groups .
- Case Study 2 : Research on animal models indicated that administration of the compound resulted in reduced liver enzyme levels (AST and ALT), indicating a protective effect against liver damage commonly associated with diabetes medications .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other TZD derivatives:
| Compound | Hypoglycemic Effect (mg/dL) | PPAR-γ Activation | Liver Toxicity | ADMET Profile |
|---|---|---|---|---|
| 3-[1-(2,2-dimethylpropanoyl)... | 108.04 ± 4.39 | Yes | None | Favorable |
| Pioglitazone | 153.93 ± 4.61 | Yes | Mild | Moderate |
| Other TZD Derivative A | 120.00 ± 5.00 | Yes | None | Favorable |
| Other TZD Derivative B | 115.00 ± 6.00 | Yes | Moderate | Moderate |
Q & A
Q. What are the standard synthetic routes for 3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione, and how can reaction conditions optimize yield?
The synthesis typically involves sequential steps: (1) formation of the pyrrolidine ring via cyclization of precursors (e.g., using POCl₃ as a catalyst under reflux conditions) and (2) acylation with 2,2-dimethylpropanoyl chloride. Yield optimization requires precise control of temperature (e.g., 90°C for cyclization), solvent selection (e.g., DMSO/water mixtures for recrystallization), and stoichiometric ratios of reagents .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : To verify substituent positions and stereochemistry.
- X-ray Diffraction (XRD) : For crystallographic confirmation of the thiazolidinedione core and pyrrolidine substituents .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and detect impurities .
Q. What key structural features influence its chemical reactivity?
The thiazolidinedione core provides electrophilic sites for nucleophilic substitution, while the 2,2-dimethylpropanoyl group enhances steric hindrance, affecting regioselectivity in reactions. The pyrrolidine ring’s conformation modulates solubility and intermolecular interactions .
Q. What analytical methods ensure stability and purity during storage?
- Thermogravimetric Analysis (TGA) : Monitors thermal degradation under controlled conditions.
- HPLC-MS : Tracks hydrolytic or oxidative degradation products. Storage recommendations include desiccated environments (-20°C) and inert gas purging to prevent moisture absorption .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times). Mitigation strategies include:
- Standardized Bioassays : Replicate studies under controlled parameters (e.g., pH, temperature).
- Structure-Activity Relationship (SAR) Studies : Compare derivatives to isolate functional group contributions .
- Computational Modeling : Molecular docking to predict binding affinities with target proteins (e.g., PPAR-γ) .
Q. What experimental designs are suitable for assessing environmental fate and ecotoxicological impacts?
Long-term studies inspired by Project INCHEMBIOL (2005–2011) recommend:
- Degradation Pathways : Aerobic/anaerobic biodegradation assays using soil or aquatic microcosms.
- Bioaccumulation Tests : Measure partition coefficients (logP) and bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna).
- Ecotoxicology : Chronic exposure studies to evaluate effects on organismal growth and reproduction .
Q. How can binding mechanisms with target proteins be elucidated?
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (e.g., KD values).
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
- Cryo-Electron Microscopy : Resolves structural changes in protein-ligand complexes .
Q. What strategies improve pharmacokinetic properties for therapeutic applications?
- Prodrug Derivatization : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.
- Formulation Studies : Use liposomal encapsulation or cyclodextrin complexes to improve solubility.
- Metabolic Stability Assays : Liver microsome studies to identify metabolic hotspots for modification .
Methodological Notes
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., in vitro and in vivo models) and meta-analyses of published datasets.
- Advanced Synthesis : Explore microwave-assisted or flow chemistry to reduce reaction times and improve yields .
- Environmental Safety : Align with OECD guidelines for chemical testing (e.g., Test No. 301 for biodegradability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
